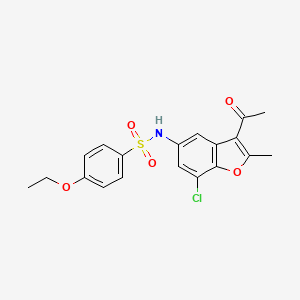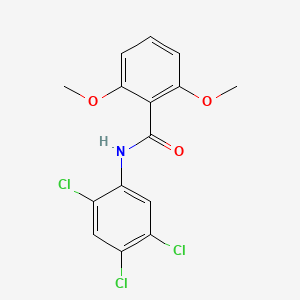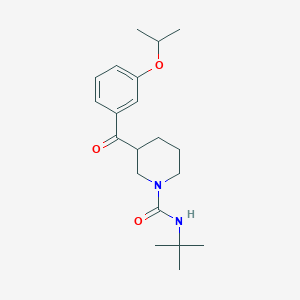
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide, also known as NSC-743380, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized by researchers at the National Cancer Institute in the United States and has since been the subject of numerous scientific studies.
作用机制
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide is believed to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. By inhibiting HSP90, N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide can induce cell death in cancer cells and slow the growth of tumors.
Biochemical and Physiological Effects
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce cell death by activating a process called apoptosis, and can also inhibit the growth and survival of cancer cells by blocking the activity of certain signaling pathways. Additionally, N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide has been shown to have anti-angiogenic effects, meaning that it can prevent the growth of new blood vessels that are needed to support tumor growth.
实验室实验的优点和局限性
One advantage of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide is that it has been extensively studied in preclinical models, and has shown promising results in inhibiting the growth of breast cancer cells. However, one limitation is that its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects on cancer cells. Additionally, its potential for use in human patients is still being studied, and more clinical trials are needed to determine its safety and efficacy.
未来方向
There are several future directions for research on N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, more research is needed to understand its mechanism of action and how it can be optimized for use in cancer treatment. Finally, there is interest in studying the potential use of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide in other types of cancer, beyond breast cancer.
合成方法
The synthesis of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide involves several steps, including the reaction of 7-chloro-3-methyl-2-benzofuran-5-carboxylic acid with acetic anhydride to form 3-acetyl-7-chloro-2-methyl-1-benzofuran-5-ol. This intermediate is then reacted with 4-ethoxybenzenesulfonyl chloride to form N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide.
科学研究应用
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide has been studied for its potential use in cancer treatment, particularly in the treatment of breast cancer. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo, and has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO5S/c1-4-25-14-5-7-15(8-6-14)27(23,24)21-13-9-16-18(11(2)22)12(3)26-19(16)17(20)10-13/h5-10,21H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDFLGQKSSGCAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C(=C2)Cl)OC(=C3C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6132921.png)
![1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6132925.png)
![2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6132932.png)
![N-[2-(dimethylamino)ethyl]-4-[(1-piperidinylsulfonyl)methyl]benzamide](/img/structure/B6132940.png)
![methyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6132941.png)

![2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6132972.png)

![ethyl 2-(benzoylamino)-5-[2-(benzyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6132985.png)
![1-[2-methoxy-4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6132991.png)
![N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide](/img/structure/B6132996.png)
![4,4,4-trifluoro-1-(2-furyl)-2-{[(3-methylphenyl)amino]methylene}-1,3-butanedione](/img/structure/B6133006.png)
![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B6133012.png)
![1-(1-azocanyl)-3-[2-methoxy-4-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6133016.png)